molecular formula C9H10BrNO3 B12461328 2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol

Katalognummer: B12461328
Molekulargewicht: 260.08 g/mol
InChI-Schlüssel: HLFPCKOFKFUDOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyimino group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol typically involves multiple steps. One common method includes the bromination of a suitable phenol derivative, followed by the introduction of the ethoxy group and the hydroxyimino group through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-bromo-4-methylphenol: Similar structure but lacks the ethoxy and hydroxyimino groups.

    2-bromo-6-methoxyphenol: Similar structure but has a methoxy group instead of an ethoxy group.

    4-bromo-2-hydroxybenzaldehyde: Similar structure but has an aldehyde group instead of a hydroxyimino group.

Uniqueness

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C9H10BrNO3

Molekulargewicht

260.08 g/mol

IUPAC-Name

2-bromo-6-ethoxy-4-(hydroxyiminomethyl)phenol

InChI

InChI=1S/C9H10BrNO3/c1-2-14-8-4-6(5-11-13)3-7(10)9(8)12/h3-5,12-13H,2H2,1H3

InChI-Schlüssel

HLFPCKOFKFUDOZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=NO)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.